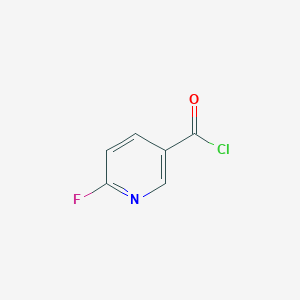

2-Fluoropyridine-5-carbonyl chloride

描述

2-Fluoropyridine-5-carbonyl chloride (CAS 65352-94-5) is a halogenated pyridine derivative with the molecular formula C₆H₃ClFNO and a molecular weight of 159.55 g/mol . Its structure consists of a pyridine ring substituted with a fluorine atom at position 2 and a carbonyl chloride group at position 4. This compound is a reactive acyl chloride, widely used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl group, making it highly reactive in nucleophilic acyl substitution reactions, such as amidation or esterification .

Commercial availability is confirmed by suppliers like Santa Cruz Biotechnology (sc-259905) and Hairui Chem, with purities up to 95% . Its applications include serving as a precursor for bioactive molecules, such as kinase inhibitors and antimicrobial agents, due to its ability to introduce fluorinated pyridine moieties into complex structures .

属性

IUPAC Name |

6-fluoropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-5(8)9-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOCOANFUVSCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562325 | |

| Record name | 6-Fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65352-94-5 | |

| Record name | 6-Fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoropyridine-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridine-5-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-amino-5-nitropyridine with fluorinating agents such as fluoroboric acid or potassium fluoride, followed by chlorination using thionyl chloride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

化学反应分析

Types of Reactions

2-Fluoropyridine-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2-fluoropyridine-5-carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.

Hydrolysis: Requires aqueous acidic or basic conditions.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Carboxylic Acids: Produced through hydrolysis.

科学研究应用

Organic Synthesis

2-Fluoropyridine-5-carbonyl chloride is extensively used as a building block for synthesizing complex heterocyclic compounds and pharmaceuticals. Its ability to form stable covalent bonds with nucleophiles facilitates the development of diverse chemical entities. It is particularly valuable in:

- Synthesis of Amides and Esters : Through nucleophilic substitution reactions.

- Formation of Biaryl Compounds : Via coupling reactions like Suzuki-Miyaura .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of drug candidates targeting various diseases. Its structural features allow it to modify biological targets effectively, leading to:

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, enhancing their potential as therapeutic agents .

- Antiparasitic Activity : Certain analogs have demonstrated effectiveness against parasites such as Trypanosoma brucei and Leishmania species, indicating potential applications in treating parasitic diseases.

Research indicates that this compound influences several biological activities:

- Cell Signaling Modulation : It impacts gene expression and cellular metabolism through its interactions with cellular pathways.

- Pharmaceutical Development : The compound's ability to modify biological targets makes it suitable for developing novel drug candidates .

Case Studies

Several studies have highlighted the practical implications of this compound:

-

Enzyme Inhibition Study :

- Derivatives exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways.

- Structure-activity relationship (SAR) analysis indicated that modifications at the carbonyl position could enhance inhibitory potency against target enzymes.

-

Antiparasitic Activity :

- Research involving pyridine derivatives showed certain analogs with antiparasitic properties.

- Selectivity indices greater than 7 were reported, indicating low toxicity alongside effective inhibition.

- Cancer Research :

作用机制

The mechanism of action of 2-Fluoropyridine-5-carbonyl chloride is primarily based on its ability to form strong covalent bonds with nucleophiles. The electron-withdrawing fluorine atom enhances the reactivity of the carbonyl chloride group, facilitating nucleophilic attack and subsequent substitution reactions . This property makes it an effective reagent in organic synthesis, allowing for the formation of various functionalized products.

相似化合物的比较

5-Fluoropyridine-2-carbonyl Chloride (CAS 717871-83-5)

- Molecular Formula: C₆H₃ClFNO (identical to 2-fluoropyridine-5-carbonyl chloride).

- Key Differences : The fluorine atom is at position 5, and the carbonyl chloride is at position 2. This positional isomerism alters electronic distribution, reducing the electrophilicity of the carbonyl group compared to the 2-fluoro-5-carbonyl variant.

- Applications : Less commonly reported in medicinal chemistry, likely due to steric hindrance at position 2 .

6-Fluoropyridine-2-carbonyl Chloride

Table 1: Comparison of Structural Isomers

Halo-Substituted Analogs

5-Chloro-2-methylpyridine-3-carbonyl Chloride (CAS 1207529-88-1)

- Molecular Formula: C₇H₅Cl₂NO.

- Key Differences : Chlorine replaces fluorine at position 5, and a methyl group is added at position 2. The chlorine atom increases electron-withdrawing effects, but steric hindrance from the methyl group reduces reactivity in nucleophilic substitutions .

- Applications : Used in the synthesis of herbicides and corrosion inhibitors .

2-Chloro-5-fluoropyridine (CAS 31301-51-6)

Table 2: Comparison with Halo-Substituted Analogs

Aldehyde Derivatives

2-Chloro-5-fluoro-4-formylpyridine (CAS 1227563-32-7)

- Structure : Aldehyde group at position 4, chlorine at 2, fluorine at 5.

- Reactivity : The aldehyde group enables condensation reactions (e.g., formation of Schiff bases), contrasting with the acyl chloride's preference for nucleophilic substitutions .

- Applications : Intermediate in fluorescent dyes and sensors .

3-Chloro-5-fluoropyridine-2-carbaldehyde

Table 3: Aldehyde Derivatives Comparison

Physicochemical Properties

- Melting Point: While exact data for this compound is unavailable, structurally related pyridine derivatives (e.g., hexahydroquinoline analogs) exhibit melting points of 268–287°C, suggesting high thermal stability .

- Solubility : The lower molecular weight (159.55 g/mol) compared to bulkier analogs (e.g., 545 g/mol in ) implies better solubility in polar aprotic solvents like DMF or DMSO .

生物活性

2-Fluoropyridine-5-carbonyl chloride (CAS Number: 65352-94-5) is an organic compound notable for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by its molecular formula C₆H₃ClFNO and a molecular weight of 159.55 g/mol. Its unique structural features, including the presence of a fluorine atom, enhance its reactivity, making it a valuable intermediate in the synthesis of biologically active molecules.

The synthesis of this compound typically involves fluorination of pyridine derivatives followed by chlorination. A common method includes the reaction of 2-amino-5-nitropyridine with fluorinating agents such as fluoroboric acid or potassium fluoride, subsequently chlorinated using thionyl chloride. This compound can undergo various chemical reactions, including nucleophilic substitution, coupling reactions (e.g., Suzuki-Miyaura), and hydrolysis, leading to the formation of amides, esters, and carboxylic acids .

The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with nucleophiles. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attacks. This property allows the compound to participate in various biological processes, including enzyme inhibition and modulation of cellular pathways .

Biological Activity

Research indicates that this compound influences several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways involving pyridine derivatives. Its structure allows it to interact effectively with active sites of various enzymes.

- Cell Signaling : It plays a role in modulating cell signaling pathways, impacting gene expression and cellular metabolism .

- Pharmaceutical Applications : The compound is utilized in the development of drug candidates targeting various diseases due to its ability to modify biological targets effectively .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Enzyme Inhibition Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways. The structure-activity relationship (SAR) analysis indicated that modifications at the carbonyl position could enhance inhibitory potency against target enzymes .

- Antiparasitic Activity : Research involving pyridine derivatives has shown that certain analogs exhibit antiparasitic properties, suggesting potential applications in treating diseases caused by parasites such as Trypanosoma brucei and Leishmania species. The selectivity index for these compounds was reported to be greater than 7, indicating low toxicity alongside effective inhibition .

- Cancer Research : In studies focusing on CAR T-cell therapies against multiple myeloma, compounds related to this compound were evaluated for their ability to enhance cytotoxicity against tumor cells. Results indicated improved survival rates in mouse models when treated with these compounds .

Comparative Analysis

The following table summarizes the biological activity and applications of this compound compared to similar compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme inhibition, cell signaling | Drug development, enzyme inhibitors |

| 2-Chloropyridine-5-carbonyl chloride | Moderate enzyme inhibition | Synthesis of heterocyclic compounds |

| 2-Bromopyridine-5-carbonyl chloride | Lower activity compared to fluorinated analogs | Less favored in pharmaceutical synthesis |

| 2-Iodopyridine-5-carbonyl chloride | Similar activity but higher toxicity | Limited applications due to instability |

常见问题

Q. What are the common synthetic routes for preparing 2-fluoropyridine-5-carbonyl chloride, and how can purity be optimized?

The synthesis typically involves chlorination of 2-fluoropyridine-5-carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). For example, analogous methods for pyridine derivatives use POCl₃ under reflux conditions to yield acyl chlorides . Key steps include:

- Reagent selection : POCl₂ is preferred for higher yields in moisture-free environments.

- Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) improves purity.

- Monitoring : Reaction progress can be tracked via TLC or FT-IR to confirm carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

This compound is moisture-sensitive and corrosive. Key safety measures include:

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may irritate the respiratory system .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

- Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis .

Q. How can researchers confirm the structural identity of this compound?

Analytical characterization involves:

- NMR spectroscopy : ¹⁹F NMR (δ ~ -60 ppm for fluorine) and ¹³C NMR (carbonyl carbon at ~165–170 ppm) .

- Mass spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (m/z ~173.5 for [M⁺]) .

- X-ray crystallography : For definitive structural confirmation, as demonstrated for related fluoropyridines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in derivatization reactions involving this compound?

Variables influencing yield include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions during nucleophilic acyl substitutions .

- Catalysts : DMAP (4-dimethylaminopyridine) enhances reactivity in amide couplings .

- Solvent polarity : Use anhydrous dichloromethane (DCM) or THF to stabilize intermediates .

- Stoichiometry : A 1.2:1 molar ratio of nucleophile to acyl chloride reduces unreacted starting material .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : Fluorine’s electron-withdrawing effect can shift proton environments; DFT calculations help predict shifts .

- Impurities : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .

- Solvent effects : Record spectra in deuterated solvents (e.g., CDCl₃) and compare with literature for fluorinated analogs .

Q. What novel applications exist for this compound in medicinal chemistry?

This compound serves as a precursor for:

- Kinase inhibitors : Coupling with aminopyridines yields candidates targeting oncogenic pathways .

- PET tracers : Fluorine-18 analogs enable imaging of biochemical processes .

- Antimicrobial agents : Derivatives with sulfonamide groups show activity against resistant pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。